2-(cyclopropylsulfanyl)aniline
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Overview
Description
2-(Cyclopropylsulfanyl)aniline is an organic compound that belongs to the class of aniline derivatives. It is characterized by the presence of a cyclopropylsulfanyl group attached to the aniline ring. This compound is a colorless, crystalline solid with the molecular formula C9H11NS and a molecular weight of 165.3 g/mol. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(cyclopropylsulfanyl)aniline typically involves the reaction of cyclopropylthiol with aniline under specific conditions. One common method is the nucleophilic substitution reaction where cyclopropylthiol reacts with aniline in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclopropylsulfanyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; performed in an inert atmosphere, often in an ether solvent.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); reactions are usually conducted under controlled temperature conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Nitroanilines, halogenated anilines.
Scientific Research Applications
2-(Cyclopropylsulfanyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(cyclopropylsulfanyl)aniline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The cyclopropylsulfanyl group can influence the compound’s reactivity and binding affinity, contributing to its overall biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
2-(Cyclopropylsulfonyl)aniline: Similar structure but with a sulfonyl group instead of a sulfanyl group.
2-(Cyclopropylthio)aniline: Another analog with a thioether linkage.
2-(Cyclopropylamino)aniline: Contains an amino group in place of the sulfanyl group.
Uniqueness: 2-(Cyclopropylsulfanyl)aniline is unique due to the presence of the cyclopropylsulfanyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interaction with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
1158702-34-1 |
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Molecular Formula |
C9H11NS |
Molecular Weight |
165.26 g/mol |
IUPAC Name |
2-cyclopropylsulfanylaniline |
InChI |
InChI=1S/C9H11NS/c10-8-3-1-2-4-9(8)11-7-5-6-7/h1-4,7H,5-6,10H2 |
InChI Key |
HEIUZKJIJPUNAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1SC2=CC=CC=C2N |
Purity |
95 |
Origin of Product |
United States |
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